7-chloro-4-(2,5-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
7-chloro-4-(2,5-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with various substituents that contribute to its specific chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(2,5-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Introduction of Substituents: Chlorine atoms and other substituents are introduced through various chemical reactions, such as halogenation and acylation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and minimize by-products.
Automated Processes: Employing automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-(2,5-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its pharmacological properties.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzodiazepine derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.
Scientific Research Applications
7-chloro-4-(2,5-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of benzodiazepine chemistry and synthesis.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7-chloro-4-(2,5-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets and pathways involved include the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes and decreased neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-chloro-4-(2,5-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific substituents, which contribute to its distinct pharmacological profile. The presence of multiple chlorine atoms and the benzoyl group enhance its binding affinity to the GABA receptor, potentially leading to more pronounced effects compared to other benzodiazepines.
Properties
IUPAC Name |
7-chloro-4-(2,5-dichlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2O2/c23-14-6-8-18(25)16(10-14)22(29)27-12-20(28)26-19-9-7-15(24)11-17(19)21(27)13-4-2-1-3-5-13/h1-11,21H,12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGDTOSRMXOYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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